Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
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Overview
Description
“Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350989-95-6 . It has a molecular weight of 289.4 and its IUPAC name is methyl 2-amino-4-(4-tert-butylphenyl)-3-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one via reaction with formamide .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Applications in Mass Spectrometry
Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate and its derivatives are significant in mass spectrometry. Klyba et al. (2019) investigated the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, observing stable molecular ions under electron impact. They noted that the molecular ions primarily decompose through the elimination of an alkoxy radical from the ester group, providing insights into the fragmentation pathways of such compounds (Klyba et al., 2019).
Role in Synthesis of Heterocycles
The compound is instrumental in synthesizing heterocyclic compounds. Hajjem et al. (2010) discovered that methyl 3-amino-2-thiophene carboxylate, when treated with primary amines or hydrazine, results in [3,2-d]4(3H)thienopyrimidinones, contributing to the understanding of the cyclization mechanism and the relative activities of ester and imidate groups (Hajjem et al., 2010).
Crystal Structure Analysis
The compound's crystal structure has been extensively studied. Vasu et al. (2004) analyzed the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, revealing its thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The study highlighted the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
In Vitro and In Silico Toxicological Studies
Lepailleur et al. (2014) assessed the genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic. Using both in vitro and in silico methodologies, they studied the compound's toxicological profile, providing a framework for understanding the structural-toxicity relationships of thiophene derivatives (Lepailleur et al., 2014).
Future Directions
properties
IUPAC Name |
methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJSQHYNOYFKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358015 |
Source
|
Record name | methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
CAS RN |
350989-95-6 |
Source
|
Record name | methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350989-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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